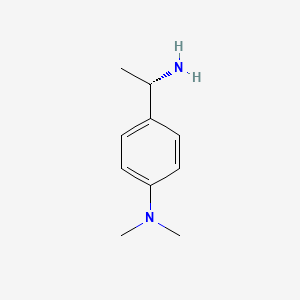

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine

Descripción general

Descripción

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is a useful research compound. Its molecular formula is C10H16N2 and its molecular weight is 164.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine is the enzyme ω-transaminase . This enzyme is a valuable tool in biocatalysis due to its stereospecificity and broad substrate range .

Mode of Action

The compound interacts with its target, the ω-transaminase, in a series of steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate, through geminal diamine intermediates . The external aldimine is then deprotonated in the rate-determining step, forming a planar quinonoid intermediate . A ketimine is then formed, after which a hemiaminal is produced by the addition of water . Subsequently, the ketone product is obtained together with pyridoxamine-5′-phosphate .

Biochemical Pathways

The biochemical pathway affected by this compound is the transamination reaction . This reaction involves the transfer of an amino group from an amino acid to a keto acid, producing a new keto acid and a new amino acid . The compound’s interaction with ω-transaminase affects this pathway by facilitating the transfer of the amino group .

Pharmacokinetics

The compound’s interaction with ω-transaminase suggests that it may be metabolized in the body through enzymatic reactions

Result of Action

The result of the compound’s action is the production of a ketone product and pyridoxamine-5′-phosphate . This occurs through a series of reactions involving the formation of various intermediates . The ketone product is kinetically favored in the studied half-transamination reaction .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the ω-transaminase enzyme and, consequently, the effectiveness of the compound . .

Análisis Bioquímico

Biochemical Properties

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the direct catalytic asymmetric synthesis of α-chiral primary amines . This process is inspired by enzymatic transaminations, which are biochemical reactions that transfer an amino group from one molecule to another .

Molecular Mechanism

The molecular mechanism of this compound involves several steps. The amino substrate forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), through geminal diamine intermediates . This process is part of the half-transamination of (S)-1-phenylethylamine to acetophenone .

Actividad Biológica

(S)-4-(1-Aminoethyl)-N,N-dimethylbenzenamine, also known as (S)-4-(1-aminoethyl)-N,N-dimethylaniline, is a chiral compound with significant biological activity, particularly in pharmacological contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse scientific sources.

Chemical Structure and Properties

- Molecular Formula : C11H16N2

- Molecular Weight : 182.26 g/mol

- Chemical Structure : The compound features a dimethylaniline structure with an aminoethyl side chain, contributing to its unique biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The compound acts as an inhibitor or activator of specific enzymes, including ω-transaminase. It forms stable intermediates with the coenzyme pyridoxal-5′-phosphate (PLP), influencing transamination pathways and potentially modulating neurotransmitter levels.

- Pharmacological Targets : Research indicates that this compound may interact with receptors involved in neurotransmission and cellular signaling pathways. Its chiral nature allows for distinct interactions compared to its enantiomer, which may lead to varied biological effects.

In Vitro Studies

- Antitumor Activity : In studies involving human cancer cell lines, this compound exhibited significant inhibitory effects on cell proliferation. For instance, it demonstrated an IC50 value of 2.3 µg/mL against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .

- Neurotransmitter Modulation : The compound has been shown to influence the levels of neurotransmitters in vitro, suggesting potential applications in treating neurological disorders. Its interaction with serotonin and dopamine receptors has been noted in preliminary studies.

- Antimalarial Properties : Recent investigations highlighted its efficacy against Plasmodium falciparum, demonstrating an EC50 value of 46 nM for drug-sensitive strains and 21 nM for resistant strains, marking it as a promising candidate for antimalarial drug development .

In Vivo Studies

In animal models, this compound has shown favorable pharmacokinetic profiles, including good bioavailability and a long half-life. These attributes are essential for therapeutic efficacy and suggest its potential for oral administration in clinical settings .

Case Studies and Research Findings

Applications in Research and Industry

This compound is utilized across various fields:

- Pharmaceutical Development : As a precursor in synthesizing novel therapeutic agents.

- Biochemical Research : Employed to study enzyme mechanisms and cellular processes.

- Industrial Chemistry : Used in the production of fine chemicals due to its chiral properties and reactivity.

Propiedades

IUPAC Name |

4-[(1S)-1-aminoethyl]-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,11H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDOKYXHLVQGSJQ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.